molecular formula C19H24N6O2 B5520182 (1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5520182
M. Wt: 368.4 g/mol
InChI Key: DNAKXIRDSRDPSM-DOTOQJQBSA-N
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Description

  • This compound is related to a class of substances that involve diazabicyclo[3.3.1]nonanes and their derivatives, which have been studied for various applications including medicinal chemistry.

Synthesis Analysis

  • Synthesis of related compounds involves the preparation of 1-carbethoxy-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. These compounds are characterized by 1H and 13C NMR data (Vijayakumar & Sundaravadivelu, 2005).

Molecular Structure Analysis

  • The molecular structure of related compounds, like N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes, shows a preference for twin-chair conformation with partial flattening at amide nitrogen end, as determined by NMR spectral data and X-ray crystal structure analysis (Ponnuswamy et al., 2016).

Chemical Reactions and Properties

  • The chemical reactivity and properties of diazabicyclo[3.3.1]nonanes derivatives involve interactions with different functional groups, leading to various chemical transformations and structural conformations. For example, the presence of acetyl and propionyl groups in thiadiazole derivatives of these compounds indicates significant antimicrobial activity (Rani, Ramachandran, & Kabilan, 2010).

Physical Properties Analysis

  • The physical properties of these compounds can be deduced from their structural conformations, as seen in the twin-chair conformations and chair and boat conformation of cyclohexane and piperidine rings, respectively, which are significant in determining their physicochemical characteristics (Weber et al., 2001).

Chemical Properties Analysis

  • The chemical properties of these compounds, particularly their interactions with various receptors and their potential biological activities, are influenced by the nature of substituents attached to the diazabicyclo[3.3.1]nonane scaffold. For instance, the hydrogen bond acceptor systems play a significant role in determining the subtype selectivity and affinity for receptors (Eibl et al., 2013).

Scientific Research Applications

Synthesis and Characterization

Research into similar compounds focuses on the synthesis of nitrogen and sulfur-containing spiro heterocycles, which have been characterized using various analytical techniques including IR, NMR, and X-ray diffraction. These compounds, due to their structural complexity, are of interest for their unique chemical properties and potential for further functionalization (Rani, Ramachandran, & Kabilan, 2010).

Antimicrobial Properties

Some derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential as templates for the development of new antimicrobial agents. The activity has been attributed to specific structural features, such as the presence of electron-withdrawing groups enhancing the compounds' efficacy against certain microorganisms (Rani, Ramachandran, & Kabilan, 2010).

Biological Receptor Interactions

The 3,7-diazabicyclo[3.3.1]nonane scaffold, which is structurally related to the compound , has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Modifications to this scaffold, such as implementing a carboxamide motif displaying a hydrogen bond acceptor functionality, have resulted in compounds with higher affinities and selectivity for α4β2(∗) nAChRs. This indicates the potential of such compounds in the development of selective ligands for neurological targets (Eibl et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, the tetrazole ring might be expected to interact with biological targets in a similar way to a carboxylic acid group .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly if it shows promising properties such as biological activity or interesting reactivity. Further studies could also aim to optimize its synthesis and improve our understanding of its properties .

properties

IUPAC Name

(1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-2-9-24-17-8-5-15(19(24)27)11-23(12-17)18(26)10-14-3-6-16(7-4-14)25-13-20-21-22-25/h3-4,6-7,13,15,17H,2,5,8-12H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAKXIRDSRDPSM-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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